Alairon
Description
Alairon (generic name: Alendronic acid) is a nitrogen-containing bisphosphonate widely prescribed for the treatment of osteoporosis and Paget’s disease of bone. It inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone tissue, thereby reducing fracture risk . Alendronic acid is typically administered orally (70 mg once weekly) or intravenously, with bioavailability of ~0.6–1% under fasting conditions . Its mechanism involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, leading to osteoclast apoptosis .
Key physicochemical properties include:
- Molecular formula: C₄H₁₃NO₇P₂
- Molecular weight: 325.11 g/mol
- Solubility: Poor in water and ethanol; requires strict dosing conditions (fasting with plain water) to optimize absorption .
Properties
CAS No. |
19529-40-9 |
|---|---|
Molecular Formula |
C14H12O |
Origin of Product |
United States |
Comparison with Similar Compounds
Bisphosphonates are classified into two categories: non-nitrogenous (e.g., etidronate) and nitrogenous (e.g., alendronic acid, zoledronic acid). Below, Alairon is compared with structurally and functionally analogous compounds.
Structural Analogues
| Compound | Generic Name | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| This compound | Alendronic acid | C₄H₁₃NO₇P₂ | R₁ = –OH, R₂ = –CH₂CH₂NH₂ (primary amine) |
| Zoledronic acid | Zoledronate | C₅H₁₀N₂O₇P₂ | R₁ = –OH, R₂ = imidazole ring (tertiary amine) |
| Ibandronic acid | Ibandronate | C₉H₂₃NO₇P₂ | R₁ = –OH, R₂ = –CH₂CH₂N(CH₃)₂ (quaternary amine) |
Key Insights :
- Potency : Zoledronic acid’s imidazole side chain enhances FPPS inhibition, resulting in 100-fold greater potency than alendronic acid .
- Administration: Alendronic acid requires weekly oral dosing, whereas zoledronic acid is administered intravenously once yearly .
Functional Analogues
| Compound | Class | Bioavailability | Clinical Use |
|---|---|---|---|
| This compound | Bisphosphonate | 0.6–1% | Osteoporosis, Paget’s disease |
| Denosumab | Monoclonal antibody | 62% (subcutaneous) | Postmenopausal osteoporosis |
| Teriparatide | Parathyroid hormone | 95% (subcutaneous) | Severe osteoporosis (anabolic agent) |
Key Insights :
- Mechanism: Denosumab targets RANKL to inhibit osteoclast formation, offering rapid but reversible bone density improvement compared to this compound’s long-term antiresorptive effects .
- Safety: Alendronic acid has a higher risk of gastrointestinal side effects (e.g., esophagitis) compared to denosumab, which may cause hypocalcemia .
Key Findings :
- Efficacy: Zoledronic acid demonstrates superior fracture risk reduction but carries higher risks of acute-phase reactions (e.g., fever) due to its potent immunomodulatory effects .
- Patient Compliance : this compound’s weekly regimen improves adherence over daily risedronate but is less convenient than yearly zoledronic acid infusions .
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